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Introduction
Enecadin (also known as NS-7) is an investigational neuroprotective compound originally

discovered by Nippon Shinyaku and later licensed to Schering. It was developed for the

potential treatment of cerebral infarction (stroke). Enecadin is a phenylpyrimidine derivative,

chemically identified as 4-(4-Fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine. The

primary mechanism of action of Enecadin is the blockade of voltage-gated sodium (Na+) and

calcium (Ca2+) channels.[1][2] By inhibiting these channels, Enecadin was investigated for its

potential to mitigate the excitotoxic cascade that leads to neuronal damage following ischemic

events. Despite showing promise in preclinical studies, its clinical development was ultimately

discontinued after Phase II trials. This technical guide provides a comprehensive overview of

the discovery, history, and preclinical data associated with Enecadin.

Quantitative Preclinical Efficacy Data
The neuroprotective effects of Enecadin have been evaluated in rodent models of focal

cerebral ischemia. The following tables summarize the key quantitative findings from these

studies.
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Animal

Model

Ischemia/Re

perfusion

Time

Treatment

Regimen

Cortical

Infarct

Volume

Reduction

(%)

Striatal

Infarct

Volume

Reduction

(%)

Reference

Rat

(Transient

MCAO)

120 min / 48

h

Single

intravenous

injection at 0,

30, 60, or 120

min post-

ischemia

Significant

reduction at

all treatment

times

No significant

difference
[1]

Rat

(Transient

MCAO)

75 min / 72 h

0.5 mg/kg i.v.

infused over

3 min, 30 min

post-MCAo

47.8% 21.5% [3]

Rat

(Permanent

MCAO)

48 h

Single bolus

injection

(0.03125-

0.25 mg/kg)

immediately

post-MCAO

Dose-

dependent

reduction

Dose-

dependent

reduction

[2]

Rat

(Permanent

MCAO)

48 h

Single

injection at 12

h post-

occlusion

Significant

protective

action

Not specified [2]

Table 1: Neuroprotective Efficacy of Enecadin in Rat Models of Focal Cerebral Ischemia.

MCAO: Middle Cerebral Artery Occlusion.
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Animal Model
Assessment

Time

Treatment

Group

Neurological

Improvement
Reference

Rat (Transient

MCAO)
48 h reperfusion

Enecadin-treated

groups

Significant

improvement in

hemiparesis and

abnormal

posture

[1]

Rat (Transient

MCAO)

72 h post-

ischemia

Enecadin (0.5

mg/kg i.v.)

Significant

protection in

neurological

tests

[3]

Table 2: Functional Outcome Following Enecadin Treatment in Rat Models of Focal Cerebral

Ischemia.

Experimental Protocols
Induction of Focal Cerebral Ischemia (Middle Cerebral
Artery Occlusion Model)
The most common model used to evaluate the preclinical efficacy of Enecadin was the Middle

Cerebral Artery Occlusion (MCAO) model in rats, which mimics human ischemic stroke.

Objective: To induce a reproducible focal ischemic lesion in the territory of the middle cerebral

artery.

Materials:

Male Sprague-Dawley rats (250-300g)

Anesthesia (e.g., isoflurane)

Nylon monofilament suture (e.g., 4-0) with a rounded tip

Surgical instruments (scissors, forceps, microvascular clips)
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Heating pad to maintain body temperature

Procedure:

Anesthesia and Incision: Anesthetize the rat and place it in a supine position. Make a midline

cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA),

and internal carotid artery (ICA).

Artery Ligation: Carefully dissect the arteries. Ligate the CCA proximally and the ECA distally.

Place a temporary microvascular clip on the ICA.

Suture Insertion: Make a small incision in the CCA. Insert the nylon suture into the CCA and

advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The

length of insertion is typically 18-20 mm from the carotid bifurcation.

Occlusion and Reperfusion: For transient MCAO, the suture is left in place for a defined

period (e.g., 75 or 120 minutes) and then withdrawn to allow for reperfusion.[1][3] For

permanent MCAO, the suture is left in place.[2]

Closure: Close the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume
Objective: To quantify the extent of brain injury following MCAO.

Materials:

Rat brain tissue

2,3,5-triphenyltetrazolium chloride (TTC) solution

Formalin solution

Image analysis software

Procedure:
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Brain Extraction: At a predetermined time point post-MCAO (e.g., 48 or 72 hours), euthanize

the rat and perfuse the brain with saline.[1][3]

Sectioning: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2

mm).

TTC Staining: Immerse the brain slices in a TTC solution at 37°C for approximately 15-30

minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

Image Analysis: Capture digital images of the stained sections. Use image analysis software

to measure the area of infarction in each slice. The total infarct volume is calculated by

integrating the infarct areas across all slices.

Neurological Assessment
Objective: To evaluate the functional deficits resulting from the ischemic stroke and the

therapeutic effect of Enecadin.

Procedure: A battery of neurological tests is typically performed to assess motor and sensory

function. A composite neurological score is often used, which may include evaluation of:

Hemiparesis: Weakness on one side of the body.

Abnormal Posture: Contralateral turning or circling behavior.

Forelimb Flexion: Holding the affected forelimb in a flexed position.

Beam Walking Test: Assessing balance and coordination.

Adhesive Removal Test: Measuring sensory and motor neglect.

Signaling Pathways and Mechanism of Action
Enecadin's primary mechanism of action is the blockade of voltage-gated Na+ and Ca2+

channels.[1][2] This action is crucial in the context of cerebral ischemia, where excessive

glutamate release leads to overactivation of glutamate receptors and a massive influx of Na+

and Ca2+ into neurons, a phenomenon known as excitotoxicity.
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Caption: Enecadin's mechanism in mitigating ischemic neuronal death.

One of the downstream signaling molecules affected by the ischemic cascade is the cAMP

response element-binding protein (CREB). Persistent activation of CREB phosphorylation is

associated with neuronal survival.[4] Studies have shown that in the acute phase after

ischemia, there is a marked but transient increase in CREB phosphorylation, which is followed

by its suppression and subsequent neuronal death.[4] Treatment with Enecadin was found to

lead to a milder initial activation of CREB phosphorylation, followed by a moderate but

persistent increase in phosphorylated CREB in the ischemic border zone, which was

associated with neuroprotection.[4] This suggests that by blocking the initial massive influx of

Ca2+, Enecadin may prevent the subsequent suppression of the pro-survival CREB signaling

pathway.

Conclusion
Enecadin is a dual blocker of voltage-gated sodium and calcium channels that demonstrated

significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of
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action targets the early stages of the excitotoxic cascade, a key driver of neuronal death in

cerebral ischemia. While it showed promise in reducing infarct volume and improving

neurological outcomes in animal studies, its development was halted after Phase II clinical

trials. The data and experimental protocols outlined in this guide provide a detailed overview of

the preclinical research on Enecadin for scientists and professionals in the field of drug

development for neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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